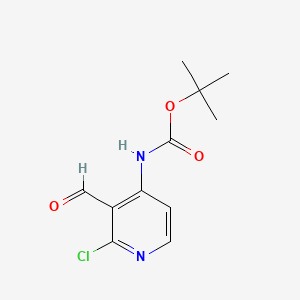
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate
Descripción general
Descripción
“Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate” is a compound that involves the Boc (tert-butyl carbamate) group. The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used for the protection of amino functions . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The Boc protection of amines can be achieved under catalyst and solvent-free conditions . This reaction proceeds via a simple mixing of stoichiometric amounts of the reactants to give products in quantitative yield . This methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .Molecular Structure Analysis
The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . This is in contrast to benzyl carbamates, which require significantly stronger acidic conditions for their deprotection .Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry
It can be used in bioorthogonal labeling techniques like BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) to study protein synthesis and turnover in living cells .
Food Science
In food science research, this compound could be used to analyze the nutritional content, specifically protein and amino acid levels, which is crucial for crop quality assessment .
Direcciones Futuras
The use of Boc protection in peptide synthesis continues to play an important role . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that “Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate” and similar compounds may continue to be important in future research and applications.
Propiedades
IUPAC Name |
methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)
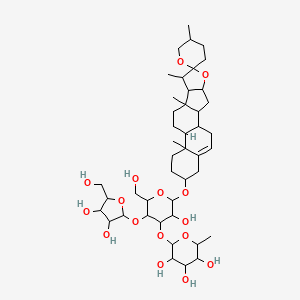
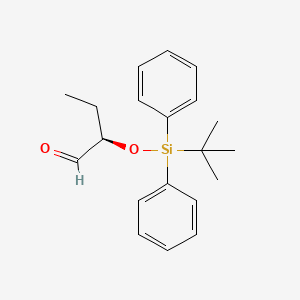


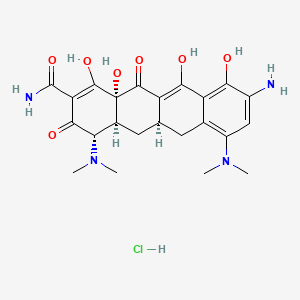

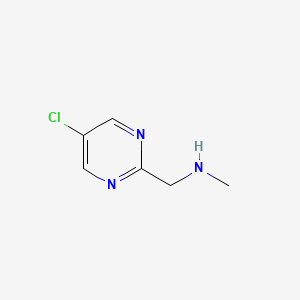

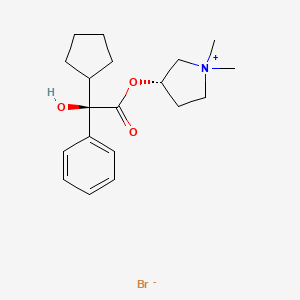
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
